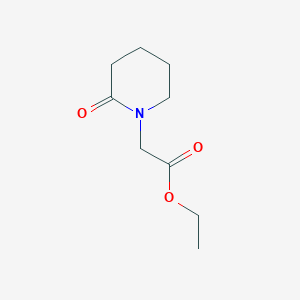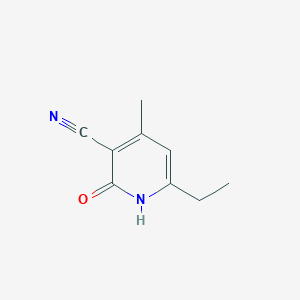
1-(Ethoxycarbonylmethyl)-2-piperidone
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, piperidine-3-carboxylic acid (nipecotic acid) was stirred with ethyl chloroacetate in equimolar quantities using triethylamine and THF respectively at room temperature to yield 1-ethoxycarbonylmethyl-piperidine-3-carboxylic acid .Chemical Reactions Analysis
While specific chemical reactions involving 1-(Ethoxycarbonylmethyl)-2-piperidone are not detailed, general principles of qualitative analysis can be applied. These include performing “spot tests” for precipitation reactions, writing and balancing the precipitation reaction equations, and applying the solubility rules to identify unknown ions using “spot test” reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(Ethoxycarbonylmethyl)-2-piperidone are not explicitly mentioned in the available literature .Aplicaciones Científicas De Investigación
Organic Synthesis: Building Block for Heterocyclic Compounds
1-(Ethoxycarbonylmethyl)-2-piperidone: serves as a versatile intermediate in the synthesis of complex heterocyclic compounds. For instance, it can be used to prepare quinoxaline derivatives through phase transfer catalysis and alkylation reactions . These quinoxaline compounds have significant applications in pharmaceuticals, agrochemicals, and dyes.
Medicinal Chemistry: Macrocyclization Agent for Peptidomimetics
In medicinal chemistry, this compound is utilized in macrocyclization strategies to create cyclic peptides and peptidomimetics . Macrocyclization can enhance the stability and bioavailability of therapeutic peptides, which are often used to target protein-protein interactions in disease pathways.
Fluorescent Probes: Intracellular Chloride Indicator
1-(Ethoxycarbonylmethyl)-2-piperidone: derivatives, such as MQAE (N-(Ethoxycarbonylmethyl)-6-Methoxyquinolinium Bromide), are employed as fluorescent indicators for intracellular chloride ions . This application is crucial in neuroscience research, where understanding chloride ion dynamics is essential for studying neuronal activity and signaling.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-(2-oxopiperidin-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-2-13-9(12)7-10-6-4-3-5-8(10)11/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAWENPCRRJBOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444314 | |
| Record name | 1-(ethoxycarbonylmethyl)-2-piperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Ethoxycarbonylmethyl)-2-piperidone | |
CAS RN |
22875-63-4 | |
| Record name | 1-(ethoxycarbonylmethyl)-2-piperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[3-Cyano-4-methyl-1-(2,4,6-trimethyl-phenyl)-1H-pyrrol-2-YL]-acetamide](/img/structure/B1354744.png)






